molecular formula C10H11ClO B8572733 3-(4-Chlorophenoxy)2-methyl-1-propene

3-(4-Chlorophenoxy)2-methyl-1-propene

Cat. No. B8572733
M. Wt: 182.64 g/mol
InChI Key: JNUJBVYAMFYTME-UHFFFAOYSA-N
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Description

3-(4-Chlorophenoxy)2-methyl-1-propene is a useful research compound. Its molecular formula is C10H11ClO and its molecular weight is 182.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Chlorophenoxy)2-methyl-1-propene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chlorophenoxy)2-methyl-1-propene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(4-Chlorophenoxy)2-methyl-1-propene

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

1-chloro-4-(2-methylprop-2-enoxy)benzene

InChI

InChI=1S/C10H11ClO/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6H,1,7H2,2H3

InChI Key

JNUJBVYAMFYTME-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COC1=CC=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 4chlorophenol (10 g, 0.78 mol) and sodium hydride (1.9 g, 0.08 mol) is heated to reflux for 30 min in 30 ml of THF and then cooled. 3-Chloro-2-methyl-1-propene (7.3 g, 0.08 mol) in 10 ml THF is added and the mixture is heated to reflux. After 24 hr, an additional equivalent of 3-chloro-2-methyl-1-propene is added and the mixture heated under reflux for another 24 hr. The reaction mixture is cooled and diluted with ether to 150 ml, washed with 20% NaOH (2X) and with water until neutral, then dried and solvent is removed to yield 3-(4-chloro-phenoxy)-2-methyl-1-propene.
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Synthesis routes and methods III

Procedure details

A mixture of 4-chlorophenol (10 g, 0.078 mol) and potassium carbonate (32.25 g, 0.233 mol) in 20 ml DMF is stirred for 30 min at 25°. 1.1 Equivalents of 3-chloro-2-methyl-1-propene in 10 ml DMF is added dropwise at 0° and the mixture is allowed to warm to RT. After stirring at RT for 19 hr, the reaction is checked by thin layer chromatography (TLC) developing with 30% ethyl acetate/hexane. As some starting alcohol is still present, another 0.5 equivalent of 3-chloro-2-methyl-1-propene is added (a total of 1.6 equivalents) and the reaction mixture is heated at 50° for 7 hr. The reaction product is worked up with ice water and ether. The organic phase is washed with 5% NaOH, water until neutral, brine, and dried over magnesium sulfate and solvent is removed to give 3-(4-chlorophenoxy)-2-methyl-1-propene.
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